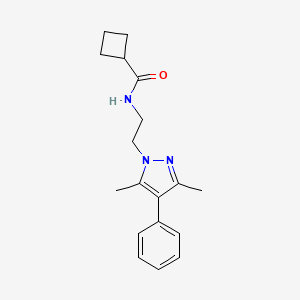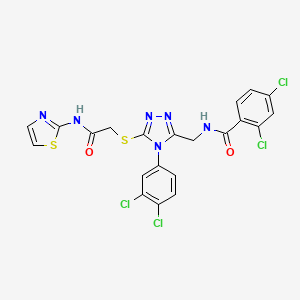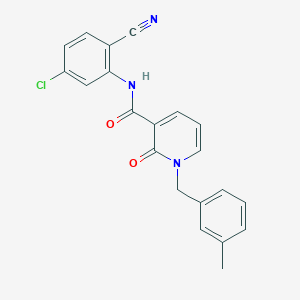![molecular formula C14H17Cl2N3O3 B2388703 N-(2-cyclopropyl-2-hydroxypropyl)-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide CAS No. 2094650-20-9](/img/structure/B2388703.png)
N-(2-cyclopropyl-2-hydroxypropyl)-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide
カタログ番号:
B2388703
CAS番号:
2094650-20-9
分子量:
346.21
InChIキー:
ODKCMLNMSYVLQH-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-cyclopropyl-2-hydroxypropyl)-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide” is a complex organic compound. It contains a cyclopropyl group, which is a three-membered ring structure, and a pyridine group, which is a six-membered ring with one nitrogen atom . The compound also has amide and formamido groups, which are common in many biological molecules and pharmaceuticals.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the introduction of the pyridine ring, and the attachment of the amide and formamido groups . Specific synthesis methods would depend on the starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropyl group would add strain to the molecule due to its three-membered ring structure, while the pyridine ring would contribute to the compound’s aromaticity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The cyclopropyl group might undergo ring-opening reactions, while the pyridine ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar groups like the amide and formamido groups might increase its solubility in polar solvents .作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5,6-dichloro-N-[2-[(2-cyclopropyl-2-hydroxypropyl)amino]-2-oxoethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O3/c1-14(22,9-2-3-9)7-19-11(20)6-18-13(21)8-4-10(15)12(16)17-5-8/h4-5,9,22H,2-3,6-7H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKCMLNMSYVLQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CNC(=O)C1=CC(=C(N=C1)Cl)Cl)(C2CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-[(5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)s...
Cat. No.: B2388620
CAS No.: 1797236-93-1
2-Amino-6-fluoro-4-methoxybenzoic acid
Cat. No.: B2388622
CAS No.: 1509199-36-3
4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol
Cat. No.: B2388624
CAS No.: 906461-75-4
4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulf...
Cat. No.: B2388626
CAS No.: 953207-01-7
![5-[(5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2388620.png)
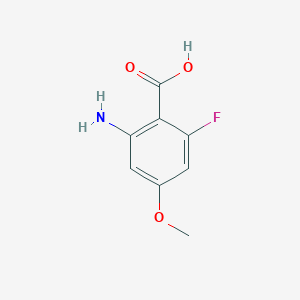
![4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol](/img/structure/B2388624.png)
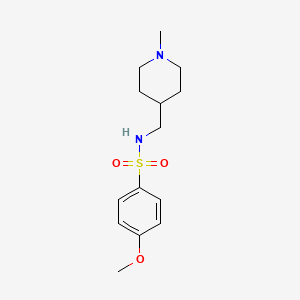
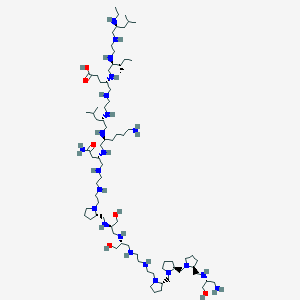


![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2388635.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2388636.png)

![2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]-4-thiophen-2-yl-1,3-thiazole](/img/structure/B2388639.png)
